Home > Products > Screening Compounds P16899 > Siremadlin succinate
Siremadlin succinate - 1638193-48-2

Siremadlin succinate

Catalog Number: EVT-10992086
CAS Number: 1638193-48-2
Molecular Formula: C30H30Cl2N6O8
Molecular Weight: 673.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Siremadlin Succinate is the succinate form of siremadlin, an orally bioavailable human double minute 2 homolog (HDM2) inhibitor with potential antineoplastic activity. Siremadlin inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited, which may result in the restoration of both p53 signaling and p53-mediated induction of tumor cell apoptosis. HDM2, a zinc finger protein and negative regulator of the p53 pathway, is often overexpressed in cancer cells and has been implicated in cancer cell proliferation and survival.
Source and Classification

Siremadlin succinate is derived from the active pharmaceutical ingredient HDM201, which is a small molecule designed to disrupt the interaction between p53 and MDM2, a negative regulator of p53. This compound falls under the classification of anticancer agents and is categorized as an experimental drug in clinical trials aimed at evaluating its efficacy and safety in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of siremadlin succinate involves several key steps, primarily focusing on the formation of a co-crystal with succinic acid. The process typically includes:

  1. Crystallization: The active pharmaceutical ingredient is crystallized from a solvent system, often involving solvents like ethyl acetate and water. This step is crucial for achieving the desired particle size and purity.
  2. Temperature Control: The synthesis requires precise temperature management, where heating the solution to specific temperatures (e.g., 60-75°C) followed by controlled cooling allows for optimal crystal formation.
  3. Seeding: Introducing seed crystals can enhance crystallization efficiency and control the morphology of the resulting crystals.

The synthesis can be optimized by adjusting parameters such as temperature, humidity, pH, and agitation to achieve high-quality crystals suitable for pharmaceutical use .

Molecular Structure Analysis

Structure and Data

Siremadlin succinate has a complex molecular structure characterized by its interaction with p53 and MDM2 proteins. While specific structural data for siremadlin succinate may not be widely available, the parent compound HDM201 can provide insights into its characteristics:

  • Molecular Formula: C₁₁H₁₃N₄O₃S
  • Molar Mass: Approximately 273.31 g/mol
  • Functional Groups: The structure includes amine groups, carbonyls, and a sulfonamide moiety, which are critical for its biological activity.

The incorporation of succinic acid enhances solubility and stability, making it more effective in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving siremadlin succinate is its interaction with MDM2. This reaction can be summarized as follows:

  1. Binding Reaction: Siremadlin binds to the MDM2 protein, inhibiting its function.
  2. Conformational Change: This binding induces a conformational change in MDM2 that prevents it from ubiquitinating p53.
  3. p53 Reactivation: As a result, p53 accumulates in the nucleus, leading to cell cycle arrest or apoptosis in tumor cells.

These reactions highlight the therapeutic potential of siremadlin in reactivating p53 pathways disrupted in cancer .

Mechanism of Action

Process and Data

The mechanism of action of siremadlin succinate revolves around its ability to inhibit the MDM2 protein:

  1. Inhibition of MDM2: By binding to MDM2, siremadlin prevents this protein from interacting with p53.
  2. Restoration of p53 Activity: This inhibition allows p53 to escape degradation, leading to increased levels of this tumor suppressor protein.
  3. Induction of Apoptosis: Elevated p53 levels result in transcriptional activation of genes involved in cell cycle regulation and apoptosis, ultimately leading to cancer cell death.

Clinical studies have demonstrated that this mechanism can effectively target tumors with wild-type TP53 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Siremadlin succinate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to succinate modification.
  • Melting Point: Specific melting points vary based on formulation but typically fall within standard ranges for similar compounds.
  • Stability: The succinate form improves stability under physiological conditions compared to its free base form.

These properties are critical for developing effective drug formulations that ensure bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Siremadlin succinate is primarily investigated for its applications in oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for treating various solid tumors and hematologic malignancies characterized by wild-type TP53.
  • Research Tool: Beyond therapeutic applications, it serves as a valuable tool for studying p53-MDM2 interactions in cancer biology.

The ongoing research aims to establish siremadlin's role as a viable treatment option for patients with resistant cancers due to dysfunctional p53 pathways .

Molecular Pharmacology of Siremadlin Succinate

Molecular Structure and Mechanism of Action

Siremadlin succinate (chemical name: [(4S)-8-[(3R)-3-(4-chloro-2-fluorophenyl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylpyrrolidine-2,4-dione]; synonyms: NVP-HDM201, HDM201) is a second-generation small-molecule inhibitor of the p53-MDM2 (murine double minute 2) protein-protein interaction. Its molecular formula is C₂₆H₂₄Cl₂N₆O₄, with a molecular weight of 555.41 g/mol [8]. The compound features an imidazolopyrrolidinone core scaffold that enables high-affinity binding to the p53 pocket of MDM2. This structural motif allows siremadlin to mimic the critical tripeptide residues (Phe19, Trp23, Leu26) of the p53 transactivation domain, thereby competitively inhibiting the p53-MDM2 interaction [5].

The binding conformation of siremadlin positions its 4-chloro-2-fluorophenyl and 2,6-dichloro-3,5-dimethoxyphenyl moieties deep within the hydrophobic binding pockets of MDM2 normally occupied by p53's Phe19 and Leu26 residues, respectively. This precise molecular mimicry results in steric occlusion of p53 binding and disruption of the p53-MDM2 negative regulatory axis [5] [8]. The succinate salt formulation enhances the compound's aqueous solubility and oral bioavailability, making it suitable for clinical administration. Preclinical pharmacokinetic studies have demonstrated favorable absorption and distribution characteristics, with significant accumulation in tumor tissues relative to plasma [1].

Table 1: Molecular Characteristics of Siremadlin Succinate

PropertyCharacteristic
Chemical Name[(4S)-8-[(3R)-3-(4-chloro-2-fluorophenyl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylpyrrolidine-2,4-dione]
Molecular FormulaC₂₆H₂₄Cl₂N₆O₄
Molecular Weight555.41 g/mol
CAS Registry Number1448867-41-1
TargetMDM2-p53 protein-protein interaction
MechanismCompetitive inhibition of p53 binding to MDM2
Primary ScaffoldImidazolopyrrolidinone

Binding Kinetics and Selectivity

Siremadlin exhibits potent inhibition of the human p53-MDM2 interaction with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range (reported cellular IC₅₀ values: 0.3-6 nM) [8]. Binding studies using surface plasmon resonance have demonstrated slow dissociation kinetics, indicating prolonged target engagement. The compound maintains activity against both human and murine MDM2 orthologs, facilitating translation between preclinical models and human studies [2] [8].

High selectivity profiling against a panel of 400 kinases and other common off-targets revealed minimal activity against non-MDM2 targets at therapeutic concentrations [5]. This selectivity profile is attributed to the compound's structural optimization, which enhanced complementarity to the unique topology of the MDM2 p53-binding pocket. Molecular dynamics simulations indicate that siremadlin induces a conformational change in MDM2 upon binding that further stabilizes the inhibitor-protein complex through additional hydrophobic interactions not present in the native p53-MDM2 complex [5]. This "induced-fit" binding mechanism contributes to its superior binding affinity compared to first-generation MDM2 inhibitors like Nutlin-3a.

TP53 Dependency and Cellular Effects

The pharmacological activity of siremadlin is strictly dependent on the presence of wild-type TP53 and functional p53 signaling. In TP53 wild-type chronic lymphocytic leukemia (CLL) cell lines (Nalm-6) and primary patient samples, siremadlin treatment stabilizes p53 protein, induces p53 transcriptional activity, and triggers dose-dependent apoptosis [2] [3]. In contrast, isogenic TP53-knockout Nalm-6 cells and TP53-mutant B-cell lines (Ramos, Raji, Pfeiffer) demonstrate significant resistance, confirming the TP53-dependent mechanism of action [2].

Table 2: Cellular Response to Siremadlin Based on TP53 Status

Cell TypeTP53 StatusHDM201 Responsep53 StabilizationApoptosis Induction
Nalm-6Wild-typeSensitive (IC₅₀ < 100 nM)RobustSignificant (>60%)
Nalm-6 TP53 (+/-)Heterozygous knockoutModerately sensitiveModerateModerate (30-50%)
Nalm-6 TP53 (-/-)Homozygous knockoutResistant (IC₅₀ > 5 µM)AbsentMinimal (<10%)
Ramos/Raji/PfeifferMutantResistantVariableMinimal
Primary CLL samplesWild-typeSensitiveRobustSignificant
Primary CLL samplesMutantResistantImpairedMinimal

The compound induces distinct p53-mediated transcriptional programs depending on dosing schedule. Fractionated low-dose regimens primarily activate p21-mediated cell cycle arrest, while pulsed high-dose administration strongly induces the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), leading to rapid caspase activation and apoptosis [8]. This differential pathway activation has important implications for clinical dosing regimen selection.

Downstream Molecular Pathways

Siremadlin treatment initiates a cascade of p53-dependent transcriptional events resulting in both cell cycle arrest and apoptosis. Within hours of exposure, significant upregulation of p53 target genes occurs, including CDKN1A (encoding p21), BBC3 (PUMA), PMAIP1 (NOXA), BAX, and MDM2 itself [2] [8]. The balance between cell cycle arrest and apoptotic responses varies by cell type and context:

  • Cell Cycle Arrest: Mediated through p21-dependent inhibition of cyclin-dependent kinases (CDK4/6-cyclin D complexes), resulting in G₁ phase arrest. This is particularly prominent in solid tumor models and normal cell types [1].
  • Apoptosis Induction: Primarily executed through mitochondrial pathways involving PUMA/NOXA-mediated BAX/BAK activation, cytochrome c release, and caspase-9/-3 activation. Hematologic malignancies, particularly acute myeloid leukemia (AML), demonstrate heightened apoptotic sensitivity [1] [4].
  • Senescence Induction: Chronic exposure leads to p53/p21-mediated senescence programs in certain solid tumor contexts, evidenced by increased β-galactosidase activity and characteristic morphological changes [7].

Transcriptomic analyses reveal that siremadlin treatment also represses numerous cell cycle progression genes through p53-mediated activation of the DREAM (dimerization partner, RB-like, E2F, and multivulval class B) complex. This coordinated repression complements the direct transactivation of cell cycle inhibitors, creating a robust anti-proliferative response [7].

Comparative Pharmacology with Other MDM2 Inhibitors

Siremadlin belongs to a class of structurally diverse MDM2 inhibitors with distinct pharmacological profiles. Compared to first-generation inhibitors like RG7112 (Nutlin analog), siremadlin exhibits superior binding affinity, reduced plasma protein binding, and more favorable pharmacokinetic properties [5]. Among second-generation inhibitors, siremadlin demonstrates comparable target affinity to compounds like idasanutlin and AMG-232 but differs in its kinetic binding properties and induction of specific p53 transcriptional programs.

Properties

CAS Number

1638193-48-2

Product Name

Siremadlin succinate

IUPAC Name

butanedioic acid;(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one

Molecular Formula

C30H30Cl2N6O8

Molecular Weight

673.5 g/mol

InChI

InChI=1S/C26H24Cl2N6O4.C4H6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14;5-3(6)1-2-4(7)8/h6-13,20H,1-5H3;1-2H2,(H,5,6)(H,7,8)/t20-;/m0./s1

InChI Key

WOEIHDWLQDGIAG-BDQAORGHSA-N

Canonical SMILES

CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC.C(CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.